Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-6-10(2)8-11(7-9)13-18(15,16)5-4-12(14)17-3/h6-8,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSMRWDAZKOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate typically involves the reaction of 3,5-dimethylaniline with a sulfonyl chloride derivative, followed by esterification with methyl propanoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 3,5-dimethylaniline with sulfonyl chloride: This step involves the formation of the sulfonamide intermediate.
Esterification with methyl propanoate: The intermediate is then reacted with methyl propanoate in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Functional Group Analysis
Key Observations :
- The target compound’s sulfonamide group distinguishes it from amino alcohols (e.g., compound a) or naphthalene derivatives (e.g., compound e). Sulfonamides typically exhibit higher acidity (pKa ~10) compared to amines, influencing solubility and binding .
- The methyl ester in the target compound may hydrolyze to a carboxylic acid under physiological conditions, unlike the stable thiophene or naphthalene moieties in analogs from .
Physicochemical Properties
Key Insights :
- Its methyl ester may confer better membrane permeability than carboxylic acid analogs, as seen in prodrug design strategies .
Biological Activity
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate, also known by its CAS number 1007663-96-8, is a compound with significant biological activity that has garnered attention in various fields of research. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a propanoate backbone. The presence of the 3,5-dimethylaniline moiety contributes to its unique chemical properties, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its application in drug discovery and development.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to disrupt mitotic spindle formation in centrosome-amplified cancer cells has been documented, suggesting a potential role in cancer therapeutics.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| DLD1 | 10 µM | Induced multipolar mitoses | |
| HCT116 | 5 µM | Increased apoptosis rate | |
| MCF7 | 20 µM | Inhibited cell proliferation |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting catecholamine-O-methyltransferase (COMT), an enzyme linked to various neurological disorders.
Table 2: Enzyme Inhibition Studies
Case Study 1: Anticancer Efficacy
In a study published in Nature Communications, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce a significant increase in multipolar spindle formation, leading to cell death through aberrant mitotic processes. This study highlights the potential of this compound as a lead candidate for further development in oncology.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound significantly reduced cell death and improved cellular viability under oxidative stress conditions. This suggests potential applications in neurodegenerative disease therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
